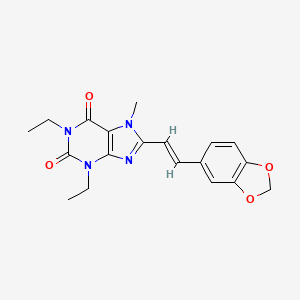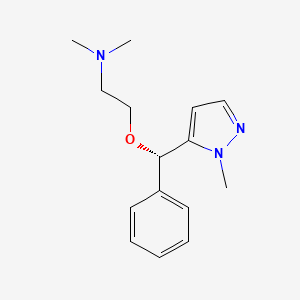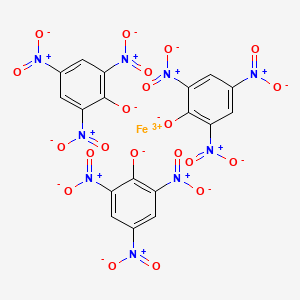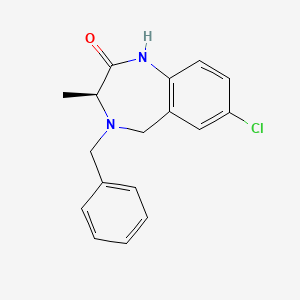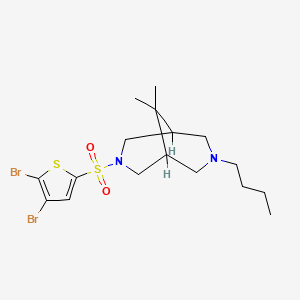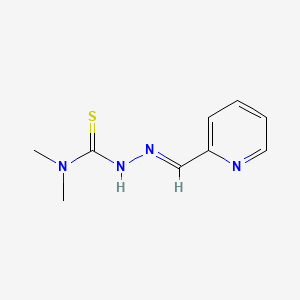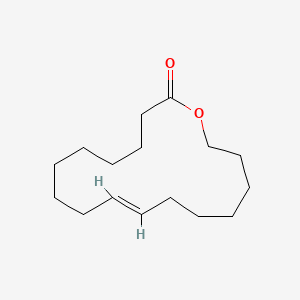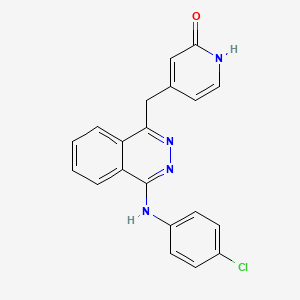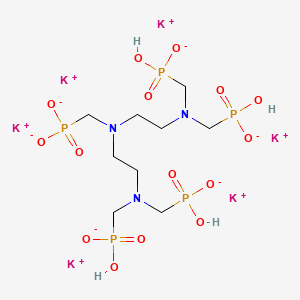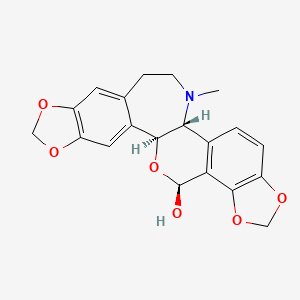
Morpholine, 4-benzyl-2-(benzyloxy)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine, 4-benzyl-2-(benzyloxy)-, hydrochloride is a chemical compound with the molecular formula C19H23NO2 It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of benzyl and benzyloxy groups attached to the morpholine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-benzyl-2-(benzyloxy)-, hydrochloride typically involves the reaction of 3-morpholinone with benzyl bromide and sodium hydride in an aprotic solvent such as dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product. The reaction conditions generally include:
Temperature: 60-80°C
Reaction Time: 12-24 hours
Solvent: Dimethylformamide (DMF)
Reagents: Benzyl bromide, sodium hydride
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Morpholine, 4-benzyl-2-(benzyloxy)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or benzyloxy groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Morpholine, 4-benzyl-2-(benzyloxy)-, hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Morpholine, 4-benzyl-2-(benzyloxy)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine: A simpler derivative without the benzyl and benzyloxy groups.
4-Benzylmorpholine: Lacks the benzyloxy group.
2-(Benzyloxy)morpholine: Lacks the benzyl group.
Uniqueness
Morpholine, 4-benzyl-2-(benzyloxy)-, hydrochloride is unique due to the presence of both benzyl and benzyloxy groups, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Eigenschaften
CAS-Nummer |
89220-86-0 |
|---|---|
Molekularformel |
C18H22ClNO2 |
Molekulargewicht |
319.8 g/mol |
IUPAC-Name |
4-benzyl-2-phenylmethoxymorpholine;hydrochloride |
InChI |
InChI=1S/C18H21NO2.ClH/c1-3-7-16(8-4-1)13-19-11-12-20-18(14-19)21-15-17-9-5-2-6-10-17;/h1-10,18H,11-15H2;1H |
InChI-Schlüssel |
BXJGIDIECJVHQP-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(CN1CC2=CC=CC=C2)OCC3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


